molecular formula C14H23N B15274206 [1-(2-Methylphenyl)ethyl](pentyl)amine

[1-(2-Methylphenyl)ethyl](pentyl)amine

Cat. No.: B15274206
M. Wt: 205.34 g/mol
InChI Key: IEVPDEFDARAYFD-UHFFFAOYSA-N
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Description

1-(2-Methylphenyl)ethylamine: is an organic compound with the molecular formula C14H23N It is a derivative of phenylethylamine, characterized by the presence of a methyl group on the phenyl ring and a pentyl group attached to the amine nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methylphenyl)ethylamine can be achieved through several methods. One common approach involves the reductive amination of 2-methylphenylacetone with pentylamine. This reaction typically requires a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods: Industrial production of 1-(2-Methylphenyl)ethylamine may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylphenyl)ethylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: Reduction reactions can further modify the amine group, potentially leading to secondary or tertiary amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different functional groups onto the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid under acidic conditions.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Secondary or tertiary amines.

    Substitution: Various substituted derivatives of the original compound.

Scientific Research Applications

Chemistry: In chemistry, 1-(2-Methylphenyl)ethylamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology: The compound is studied for its potential biological activity. Researchers investigate its interactions with biological targets, such as enzymes and receptors, to understand its pharmacological properties.

Medicine: In medicine, 1-(2-Methylphenyl)ethylamine is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific medical conditions.

Industry: Industrially, the compound is used in the production of specialty chemicals and intermediates. Its unique properties make it valuable in the manufacture of advanced materials and chemical products.

Mechanism of Action

The mechanism of action of 1-(2-Methylphenyl)ethylamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

    Phenylethylamine: A simpler analog without the methyl and pentyl substitutions.

    2-Methylphenylethylamine: Similar structure but lacks the pentyl group.

    N-Pentylphenylethylamine: Similar structure but lacks the methyl group on the phenyl ring.

Uniqueness: 1-(2-Methylphenyl)ethylamine is unique due to the presence of both the methyl group on the phenyl ring and the pentyl group attached to the amine nitrogen. This combination of substituents imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C14H23N

Molecular Weight

205.34 g/mol

IUPAC Name

N-[1-(2-methylphenyl)ethyl]pentan-1-amine

InChI

InChI=1S/C14H23N/c1-4-5-8-11-15-13(3)14-10-7-6-9-12(14)2/h6-7,9-10,13,15H,4-5,8,11H2,1-3H3

InChI Key

IEVPDEFDARAYFD-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC(C)C1=CC=CC=C1C

Origin of Product

United States

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